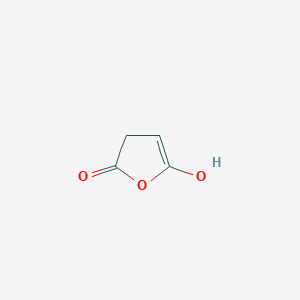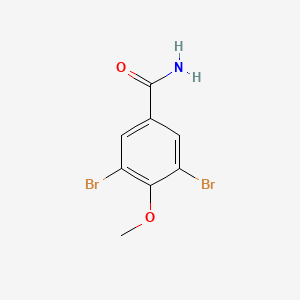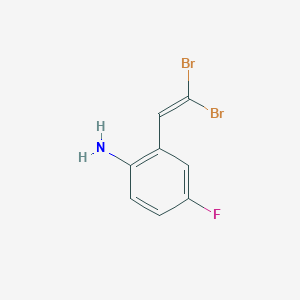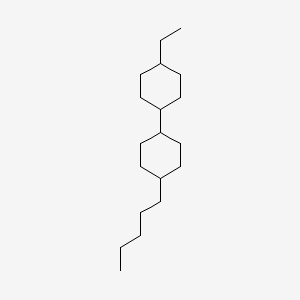
1-(3-Methoxyisoxazol-5-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyisoxazol-5-yl)propan-1-one is an organic compound with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . It is a derivative of isoxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(3-Methoxyisoxazol-5-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methoxyisoxazole with propanone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Análisis De Reacciones Químicas
1-(3-Methoxyisoxazol-5-yl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or other reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methoxyisoxazol-5-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyisoxazol-5-yl)propan-1-one is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-(3-Methoxyisoxazol-5-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3-Isopropylisoxazol-5-yl)methanamine hydrochloride:
1-(1,3-Thiazol-2-yl)propan-1-amine: Another heterocyclic compound with a different ring structure, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it valuable for specific research and industrial applications .
Propiedades
Número CAS |
54258-29-6 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
1-(3-methoxy-1,2-oxazol-5-yl)propan-1-one |
InChI |
InChI=1S/C7H9NO3/c1-3-5(9)6-4-7(10-2)8-11-6/h4H,3H2,1-2H3 |
Clave InChI |
ZPZBKKSMJHCVSE-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=NO1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


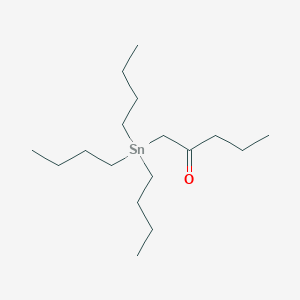
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
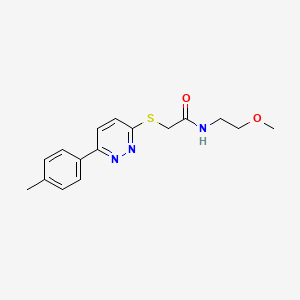
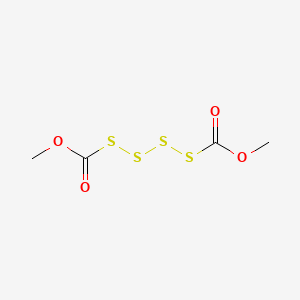
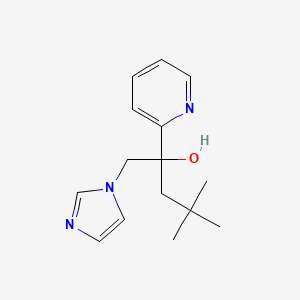
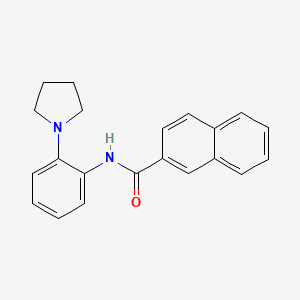
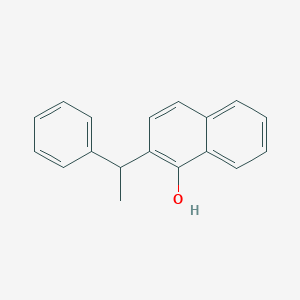

![Ethyl 2,5,7-triphenylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14136184.png)
